3-(2,6-Dimethoxyphenyl)-1-propene
Description
Contextualization within Aromatic Hydrocarbons and Styrenic Derivatives
Aromatic hydrocarbons are a fundamental class of organic compounds characterized by the presence of one or more planar rings of atoms, typically six carbon atoms, with delocalized pi electrons. chandra-asri.comquora.com This electronic configuration confers significant stability to the ring system. chandra-asri.com While benzene (B151609) is the archetypal aromatic hydrocarbon, the substitution of hydrogen atoms on the ring with various functional groups or side chains gives rise to a vast array of derivatives with diverse chemical properties and applications. chandra-asri.comlibretexts.org
Compounds that feature a carbon-carbon side chain attached to an aromatic ring are broadly categorized as aromatic side-chain compounds. libretexts.org The reactivity of these side chains is often influenced by the electronic effects of the aromatic ring. libretexts.org
3-(2,6-Dimethoxyphenyl)-1-propene falls within this broad classification. It is specifically a derivative of an aromatic hydrocarbon, where a propene group is attached to a dimethoxy-substituted phenyl ring.
More specifically, it can be considered a styrenic derivative. Styrene (B11656) and its derivatives are characterized by a vinyl group ( -CH=CH2) attached to an aromatic ring. nih.gov While the propene group in this compound is an allyl group (-CH2-CH=CH2) and not a vinyl group directly attached to the ring, its chemistry is closely related to styrenic systems. The development of efficient synthetic routes to styrenic derivatives is an active area of research due to their extensive use in polymer science and as intermediates in organic synthesis. nih.govacs.org
Structural Features and Research Significance in Organic Chemistry
The structure of this compound is distinguished by two key features: the 2,6-dimethoxyphenyl group and the 1-propene (or allyl) side chain. The two methoxy (B1213986) groups at the ortho positions of the phenyl ring exert a significant steric and electronic influence on the molecule. These groups are electron-donating, which can affect the reactivity of the aromatic ring and the adjacent side chain.
The allyl group is a versatile functional group in organic synthesis. The double bond within the propene chain can undergo a variety of addition reactions, and the allylic position (the carbon atom adjacent to the double bond) is susceptible to substitution and rearrangement reactions. The combination of the sterically hindered and electron-rich aromatic ring with the reactive allyl group makes this compound a valuable building block for the synthesis of more complex molecules. For instance, the isomerization of allyl silanes to alkenyl silanes, which can then participate in cross-coupling reactions, is a known pathway for synthesizing styrene derivatives. chemistryviews.org
The research significance of this compound lies in its potential as a precursor in multi-step synthetic sequences. The strategic placement of the methoxy groups can direct the regioselectivity of certain reactions and influence the conformational preferences of the molecule, which can be crucial in the synthesis of stereochemically defined products. The synthesis of various trimethoxyallylbenzene isomers, which are structurally related to this compound, has been explored through the rearrangement of allyl dimethoxyphenyl ethers followed by methylation, highlighting the synthetic utility of such structures. mdma.ch
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C11H14O2 |
| Molecular Weight | 178.23 g/mol |
| CAS Number | 3698-35-9 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethoxy-2-prop-2-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-6-9-10(12-2)7-5-8-11(9)13-3/h4-5,7-8H,1,6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQXWJEKXPIMZAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190469 | |
| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3698-35-9 | |
| Record name | 1,3-Dimethoxy-2-(2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698359 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,3-dimethoxy-2-(2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90190469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 2,6 Dimethoxyphenyl 1 Propene and Analogues
Classical and Modified Approaches to Dimethoxyphenyl Propene Synthesis
Traditional methods for the synthesis of aryl propenes have been well-established and provide a foundational understanding for the development of more advanced methodologies. These include condensation reactions and olefination reactions, which have been adapted and modified to improve yields and selectivity for substrates like those containing the dimethoxyphenyl moiety.
Claisen-Schmidt Condensation Principles in Related Chalcone (B49325) Formation
The Claisen-Schmidt condensation is a reliable method for forming carbon-carbon bonds and is particularly useful in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are structurally related to the target molecule. scispace.commdpi.comwikipedia.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone or another aldehyde. wikipedia.org For the synthesis of a precursor to 3-(2,6-dimethoxyphenyl)-1-propene, 2,6-dimethoxybenzaldehyde would be reacted with acetaldehyde in the presence of a base like sodium hydroxide. youtube.com
The mechanism begins with the deprotonation of the α-carbon of acetaldehyde by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 2,6-dimethoxybenzaldehyde. The resulting aldol (B89426) addition product readily undergoes dehydration to yield the more stable, conjugated α,β-unsaturated aldehyde. mdpi.com While the steric hindrance from the two methoxy (B1213986) groups in the ortho positions of the benzaldehyde could potentially slow the reaction, studies on similar systems have shown that good yields can still be achieved. acs.org
Key features of the Claisen-Schmidt condensation include its operational simplicity and the use of readily available starting materials. scispace.comrsc.org Modifications to the reaction conditions, such as performing the reaction under solvent-free conditions by grinding the reactants with a solid base, have been shown to increase yields and reduce reaction times. rsc.orgniscpr.res.inresearchgate.net
Table 1: Illustrative Conditions for Claisen-Schmidt Condensation
| Aldehyde | Ketone/Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | NaOH | Ethanol | Room Temp | ~95 | rsc.org |
| 4-Chlorobenzaldehyde | Cyclohexanone | NaOH | Solvent-free | Room Temp | 98 | nih.gov |
| Substituted Benzaldehydes | Acetophenones | NaOH | Methanol | Room Temp | High | acs.org |
Wittig and Suzuki Reaction Pathways for Aryl Propene Scaffolds
Wittig Reaction: The Wittig reaction is a powerful and widely used method for the synthesis of alkenes from aldehydes or ketones. wikipedia.orglumenlearning.comlibretexts.org To synthesize this compound, 2,6-dimethoxybenzaldehyde can be reacted with an appropriate phosphorus ylide, such as the one generated from ethyltriphenylphosphonium bromide. The reaction proceeds through the formation of a betaine intermediate, which then collapses to form an oxaphosphetane. This four-membered ring intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. libretexts.org A significant advantage of the Wittig reaction is the unambiguous placement of the double bond. lumenlearning.com However, a challenge in this specific synthesis is the potential for reduced reactivity of the sterically hindered 2,6-dimethoxybenzaldehyde. wikipedia.orglibretexts.org Careful selection of the ylide and reaction conditions is therefore crucial.
Suzuki Reaction: The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. youtube.comorganic-chemistry.orglibretexts.org For the synthesis of this compound, this could involve the reaction of 2,6-dimethoxyphenylboronic acid with an allyl halide, such as allyl bromide. The catalytic cycle involves the oxidative addition of the allyl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to give the final product and regenerate the catalyst. youtube.comyoutube.com The Suzuki reaction is known for its mild reaction conditions and tolerance of a wide range of functional groups. youtube.com
Contemporary Synthetic Strategies and Innovations
Modern synthetic chemistry continually seeks to improve upon classical methods by developing more efficient, selective, and sustainable processes. Innovations in one-pot reactions and transition metal catalysis have significantly advanced the synthesis of complex molecules like this compound.
One-Pot Stepwise Syntheses in Related Compound Derivatization
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. acs.orgajol.info For the synthesis of aryl propenes and their derivatives, tandem reactions combining different catalytic processes have been developed. For example, a one-pot Wittig olefination–Suzuki reaction has been reported, which allows for the combination of these two powerful C-C bond-forming reactions in a single process. rsc.org Such a strategy could be envisioned for the synthesis of more complex analogues of this compound. Another example is the one-pot synthesis of chalcone epoxides, which involves a Claisen-Schmidt condensation followed by an in-situ epoxidation. acs.org
Transition Metal-Catalyzed Coupling Reactions for Propene Functionalization
Transition metal catalysis offers a broad toolkit for the selective functionalization of alkenes. Palladium-catalyzed allylic substitution reactions are particularly relevant for the synthesis of the target compound. acs.orgnih.gov These reactions typically involve the reaction of an allylic substrate (e.g., an allylic acetate or carbonate) with a nucleophile in the presence of a palladium catalyst. For the synthesis of this compound, an aryl nucleophile derived from a 2,6-dimethoxyphenyl precursor could be coupled with an allyl electrophile.
A notable advancement is the palladium-catalyzed γ-selective and stereospecific allyl-aryl coupling between allylic acetates and arylboronic acids. acs.orgnih.gov This reaction proceeds with high regioselectivity, favoring the formation of the branched product. acs.orgnih.gov In the context of synthesizing this compound, this would involve the reaction of an appropriate allyl acetate with 2,6-dimethoxyphenylboronic acid. The reaction is tolerant of various functional groups and can be performed under relatively mild conditions. nih.gov
Table 2: Examples of Transition Metal-Catalyzed Aryl Propene Synthesis
| Aryl Source | Propene Source | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Arylboronic Acids | Allylic Acetates | Pd(OAc)₂, 1,10-phenanthroline, AgSbF₆ | 1,2-Dichloroethane | 60 | High | acs.orgnih.gov |
| Aryl Halides | Alkenylboranes | Palladium catalyst | Various | Mild | Good | youtube.com |
| Aryl Halides | Potassium vinyltrifluoroborate | Palladium catalyst | Various | N/A | N/A | rsc.org |
Green Chemistry Principles in the Synthesis of Dimethoxyphenyl Propenes
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. rjpn.orgpropulsiontechjournal.com This involves the use of safer solvents, renewable starting materials, and energy-efficient processes, and the reduction of waste. rjpn.org
In the context of the synthetic methods discussed, several green approaches have been explored. For the Claisen-Schmidt condensation, solvent-free conditions using a grinding technique have been shown to be highly effective, often leading to higher yields and shorter reaction times compared to traditional solvent-based methods. niscpr.res.inresearchgate.netrasayanjournal.co.in The use of water as a solvent, often in the form of micellar media, is another green alternative for this reaction. acs.org
For the Wittig reaction, performing the reaction in an aqueous medium or under solvent-free conditions can significantly reduce the use of hazardous organic solvents. propulsiontechjournal.com Similarly, Suzuki-Miyaura coupling reactions have been successfully carried out in greener solvents such as water or ethanol, and with the development of recyclable catalysts. youtube.com The use of microwave irradiation can also contribute to a greener process by reducing reaction times and energy consumption. rjpn.org The development of one-pot syntheses, as mentioned earlier, is also a key principle of green chemistry as it minimizes purification steps and reduces solvent waste. acs.orgmdpi.com
Table 3: Application of Green Chemistry Principles in Synthesis
| Reaction | Green Approach | Advantages | Reference |
| Claisen-Schmidt Condensation | Solvent-free grinding | Reduced waste, shorter reaction times, high yields | researchgate.netrasayanjournal.co.in |
| Claisen-Schmidt Condensation | Micellar media (water) | Use of a benign solvent, potential for improved yields | acs.org |
| Wittig Reaction | Aqueous medium | Reduced use of hazardous organic solvents | propulsiontechjournal.com |
| Suzuki Coupling | Water or ethanol as solvent | Use of environmentally benign solvents | youtube.com |
| General | Microwave irradiation | Reduced reaction times and energy consumption | rjpn.org |
| General | One-pot synthesis | Minimized purification steps, reduced solvent waste | acs.orgmdpi.com |
Catalytic Applications in the Transformation of 3 2,6 Dimethoxyphenyl 1 Propene Structures
Biocatalysis for Aromatic Hydrocarbon Degradation
Biocatalysis offers environmentally benign routes for the transformation of complex organic molecules. Enzymes, particularly those involved in lignin (B12514952) degradation, are adept at modifying phenylpropanoid structures like 3-(2,6-Dimethoxyphenyl)-1-propene.
Role of Lignin Peroxidase in Cleavage of Propenyl Side Chains
Lignin peroxidase (LiP), an extracellular heme-containing enzyme produced by white-rot fungi such as Phanerochaete chrysosporium, plays a crucial role in the degradation of lignin, a complex polymer composed of phenylpropanoid units. proteopedia.orgwikipedia.org LiP catalyzes the oxidative cleavage of the Cα-Cβ bond in the propenyl side chains of lignin model compounds.
Research on 1-(3',4'-dimethoxyphenyl)propene, a structural isomer of the title compound, demonstrates the efficacy of LiP in this transformation. In an air atmosphere and in the presence of H₂O₂, LiP oxidizes the propenyl side chain, leading to the formation of veratraldehyde (3,4-dimethoxybenzaldehyde). This reaction is significant as it shows the enzyme's ability to break carbon-carbon bonds within the side chain of an aryl propene structure. The process is complex, involving radical intermediates and the consumption of molecular oxygen, which participates in the Cα-Cβ cleavage and in subsequent self-propagating chemical reactions.
The key findings from the study on the 3,4-dimethoxy isomer are summarized below:
| Reactant | Catalyst | Key Products | Molar Yield of Aldehyde |
| 1-(3',4'-dimethoxyphenyl)propene | Lignin Peroxidase (LiP) | 3,4-dimethoxybenzaldehyde, 1-(3',4'-dimethoxyphenyl)propan-2-one | 27.8% |
This biocatalytic cleavage highlights a potential pathway for the functionalization or degradation of this compound, converting the propene tail into a more functional aldehyde group.
Heterogeneous Catalysis for Organic Transformations
Heterogeneous catalysts, particularly solid acids, are integral to industrial organic synthesis due to their ease of separation, reusability, and operational stability. They are employed in various reactions, including the synthesis of aryl propenes.
Solid Acid Catalysts in the Synthesis of Aryl Propene Compounds
The synthesis of aryl propene compounds often involves the isomerization of the corresponding allylbenzene precursor. This reaction shifts the terminal double bond of the allyl group to an internal position, forming the more thermodynamically stable propenyl group. Solid acid catalysts are effective in promoting this isomerization.
Various solid acids, including zeolites, sulfonated resins (e.g., Amberlyst), and supported acids like tungstated zirconia, can catalyze the double-bond isomerization of allylbenzenes. lsu.edu The reaction proceeds through a carbocation mechanism facilitated by the acid sites on the catalyst surface. The choice of catalyst can influence selectivity and reaction conditions. For instance, the isomerization of α-pinene, a related olefin, has been effectively catalyzed by SO₄²⁻/TiO₂ solid superacids. rsc.org While strong bases are also commonly used for this transformation, solid acid catalysts offer advantages in terms of handling and process design. researchgate.netdocksci.com
The general scheme for this synthesis approach is the acid-catalyzed isomerization of an allylbenzene to a propenylbenzene. This method is a cornerstone for producing various aryl propenes used in the flavor, fragrance, and polymer industries.
Homogeneous Catalysis for Advanced Synthesis
Homogeneous catalysis provides high selectivity and activity under mild reaction conditions, making it a powerful tool for complex molecular architecture, including stereoselective polymerization and specific bond cleavage.
Metallocene Complexes in Stereoselective Polymerization of Propene
While simple propene is a primary monomer for metallocene-catalyzed polymerization, these single-site catalysts are also capable of polymerizing bulkier vinyl aromatic monomers, such as styrene (B11656) and its derivatives. researchgate.netacs.org This suggests a potential pathway for the polymerization of this compound, which can be viewed as a substituted styrenic monomer.
Metallocene catalysts, which are complexes of a transition metal (like titanium or zirconium) sandwiched between cyclopentadienyl-type ligands, can be finely tuned to control the stereochemistry of the resulting polymer. For instance, syndiotactic polystyrene (sPS), a crystalline polymer with a high melting point, is produced using metallocene catalysts like Cp*Ti(OMe)₃ activated by methylaluminoxane (B55162) (MAO). researchgate.net The polymerization of substituted styrenes has also been achieved with these systems. acs.orgcmu.edu
The steric bulk of the 2,6-dimethoxyphenyl group on the propene monomer would significantly influence the polymerization kinetics and the properties of the resulting polymer. However, the principles of stereocontrol demonstrated with other bulky styrenic monomers provide a framework for exploring the potential polymerization of this compound into novel polymeric materials with specific tacticities.
| Catalyst System | Monomer Example | Polymer Microstructure |
| Cp*TiCl₃ / MAO | Styrene | Syndiotactic |
| Tetramenthoxytitanium / MAO | Styrene / p-Methylstyrene | Syndiotactic Copolymers |
Oxidative Catalysis for Aromatic Ether Cleavage and Related Reactions
The two methoxy (B1213986) groups on the phenyl ring of this compound are ether linkages that can be cleaved through catalytic methods. This transformation is valuable for converting the molecule into substituted phenols or catechols, which are important chemical building blocks.
Ether cleavage can be achieved under acidic conditions, often using strong acids like HI or HBr. masterorganicchemistry.com Lewis acids are also effective. For example, boron tribromide (BBr₃) is a well-known reagent for cleaving methyl ethers, particularly aryl methyl ethers. youtube.com Catalytic approaches using palladium have also been developed for the reductive hydrolysis of aromatic ethers, where the C-O bond is cleaved under relatively mild conditions in the presence of H₂.
Furthermore, enzymatic systems can catalyze ether cleavage. Extracellular peroxygenases from fungi like Agrocybe aegerita have been shown to catalyze the H₂O₂-dependent cleavage of various ethers, including alkyl aryl ethers. nih.gov This reaction proceeds via a hydrogen abstraction mechanism, offering a biocatalytic route to demethylation. These methods provide pathways to selectively modify the methoxy groups of this compound, enhancing its synthetic utility.
Advanced Spectroscopic Characterization of 3 2,6 Dimethoxyphenyl 1 Propene and Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical tool for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
¹H NMR Spectroscopy for Proton Environment Elucidation
The ¹H NMR spectrum of 3-(2,6-Dimethoxyphenyl)-1-propene is predicted to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule: those on the aromatic ring and those in the allyl group. The integration of these signals would confirm the number of protons in each environment.
The allyl group (–CH₂–CH=CH₂) protons have characteristic chemical shifts and splitting patterns. The terminal vinyl protons (=CH₂) are expected to appear as distinct multiplets, while the internal vinyl proton (–CH=) will likely present as a complex multiplet due to coupling with both the terminal vinyl and the adjacent methylene (B1212753) protons. The methylene protons (Ar–CH₂–) adjacent to the aromatic ring would typically appear as a doublet. docbrown.info
The aromatic protons of the 2,6-dimethoxyphenyl group are expected to produce signals in the aromatic region of the spectrum. Due to the symmetrical substitution, the two protons at the C-3 and C-5 positions are chemically equivalent, as are the two methoxy (B1213986) groups. This results in a simplified pattern, likely a triplet for the C-4 proton and a doublet for the C-3 and C-5 protons. The two methoxy groups (–OCH₃) would yield a single, sharp singlet due to their chemical equivalence, typically appearing in the upfield region of the aromatic signals. rsc.orgrsc.org
Below is a table of predicted ¹H NMR chemical shifts for this compound.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|
| H-3', H-5' (Aromatic) | 6.50 - 6.60 | d (doublet) |
| H-4' (Aromatic) | 7.10 - 7.20 | t (triplet) |
| -OCH₃ (Methoxy) | 3.80 - 3.90 | s (singlet) |
| Ar-CH₂- (Allylic) | 3.30 - 3.40 | d (doublet) |
| -CH= (Vinyl) | 5.90 - 6.10 | m (multiplet) |
| =CH₂ (Vinyl, cis) | 5.00 - 5.10 | m (multiplet) |
| =CH₂ (Vinyl, trans) | 5.10 - 5.20 | m (multiplet) |
¹³C NMR Spectroscopy for Carbon Skeleton Characterization
The ¹³C NMR spectrum provides evidence for the number of distinct carbon environments in the molecule. For this compound, a total of eight unique carbon signals are expected due to the symmetry of the dimethoxyphenyl group.
The carbons of the propene group are anticipated to show signals at characteristic chemical shifts, with the terminal =CH₂ carbon appearing furthest upfield among the sp² carbons and the -CH= carbon appearing further downfield. docbrown.info The sp³ hybridized -CH₂- carbon will be observed in the typical alkyl region. The aromatic carbons will have shifts influenced by the electron-donating methoxy groups. The two methoxy-substituted carbons (C-2' and C-6') are equivalent and will appear significantly downfield. The C-1' carbon, to which the allyl group is attached, will also have a distinct chemical shift. The equivalent C-3' and C-5' carbons and the C-4' carbon will appear in the aromatic region. Finally, the two equivalent methoxy carbons will produce a single signal in the 55-60 ppm range. chemicalbook.com
A table of predicted ¹³C NMR chemical shifts is provided below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1' (Aromatic, substituted) | 115 - 120 |
| C-2', C-6' (Aromatic, OMe-substituted) | 158 - 160 |
| C-3', C-5' (Aromatic) | 104 - 106 |
| C-4' (Aromatic) | 128 - 130 |
| -OCH₃ (Methoxy) | 55 - 57 |
| Ar-CH₂- (Allylic) | 30 - 35 |
| -CH= (Vinyl) | 135 - 138 |
| =CH₂ (Vinyl) | 116 - 118 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.
Vibrational Assignment through Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure. These include:
The table below summarizes the expected prominent FT-IR absorption bands.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Vinyl C-H Stretch | 3010 - 3080 | Medium |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium |
| Alkene C=C Stretch | 1640 - 1650 | Medium, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | 1200 - 1275 | Strong |
| Symmetric C-O-C Stretch | 1000 - 1075 | Strong |
| Vinyl C-H Bend (Out-of-Plane) | 910 - 995 | Strong |
Comparative Analysis of Computational and Experimental Vibrational Frequencies
To achieve a precise assignment of vibrational modes, theoretical calculations, often using Density Functional Theory (DFT), are employed to predict the vibrational spectrum. These computational results are then compared with experimental FT-IR and FT-Raman data. nih.gov This comparative approach helps to resolve ambiguities in band assignments, especially in the complex "fingerprint" region (below 1500 cm⁻¹), and to understand the nature of complex vibrational modes that involve the entire molecular skeleton.
For a molecule like this compound, DFT calculations would provide theoretical wavenumbers and intensities for each vibrational mode. It is a common practice to apply a scaling factor to the calculated frequencies to correct for approximations in the theoretical model and to achieve better agreement with the experimental spectrum. nih.gov While specific studies comparing the computational and experimental spectra for this exact compound are not detailed in the provided search results, this methodology is a standard and crucial part of modern spectroscopic analysis for structural confirmation. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption
UV-Vis spectroscopy provides information on the electronic transitions within a molecule. The chromophore in this compound is the dimethoxy-substituted benzene (B151609) ring. The allyl group is not conjugated with the aromatic ring, so its direct contribution to the main absorption bands is minimal. The spectrum is therefore expected to be similar to that of other 2,6-disubstituted dimethoxybenzenes.
The methoxy groups act as powerful auxochromes, which typically cause a bathochromic (red) shift of the benzene absorption bands. The UV-Vis spectrum is expected to show characteristic absorption maxima corresponding to π → π* transitions within the aromatic ring. Typically, substituted benzenes exhibit a strong primary band (E2-band) around 200-220 nm and a weaker secondary band (B-band) with fine structure around 260-280 nm. The presence of two electron-donating methoxy groups would likely shift these bands to longer wavelengths and increase their intensity. researchgate.net
A table of predicted UV-Vis absorption maxima is presented below.
| Transition | Predicted λmax (nm) | Description |
|---|---|---|
| π → π* (Primary) | ~ 220 - 230 | E2-band, high intensity |
| π → π* (Secondary) | ~ 270 - 280 | B-band, lower intensity, may show fine structure |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is an essential analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method offers unparalleled insight into molecular geometry, conformation, and intermolecular interactions, which are crucial for understanding a compound's physical and chemical properties.
While the specific single-crystal X-ray structure of this compound is not described in the reviewed literature, the analysis of structurally similar compounds, particularly those containing the dimethoxyphenyl moiety, offers valuable insights. Crystallographic studies on these analogues reveal how the substitution pattern on the phenyl ring influences molecular conformation and crystal packing. nih.gov
For instance, the analysis of various dimethoxybenzene derivatives shows they often crystallize in the monoclinic system. nih.gov The planarity of the phenyl rings is a common feature, and the crystal structures are typically stabilized by a network of intermolecular hydrogen bonds and other interactions. nih.goviucr.org In many chalcone (B49325) derivatives, which share the propenone backbone, the dihedral angle between the two aryl rings is a key conformational parameter. For example, in (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one, the dihedral angle between the hydroxyphenyl and dimethoxyphenyl rings is 19.34 (7)°. nih.gov In another related compound, 7-Hydroxy-2',6'-dimethoxyflavone, the angle between the mean planes of the chromone (B188151) system and the phenyl ring is 68.2°. researchgate.net
The conformation of the methoxy groups relative to the benzene ring is also a significant structural detail. In many reported structures, the methoxy groups are nearly coplanar with the adjacent aromatic ring. iucr.orgresearchgate.net These structural details, derived from analogues, provide a strong basis for predicting the likely solid-state conformation of this compound.
Table 1: Crystallographic Data for Analogues of this compound
| Compound Name | Molecular Formula | Crystal System | Space Group | Key Dihedral Angle(s) |
| (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol iucr.org | C₁₆H₁₇NO₄ | Orthorhombic | Pbca | Dihedral angle between benzene rings: 72.7 (2)° |
| 7-Hydroxy-2',6'-dimethoxyflavone researchgate.net | C₁₇H₁₄O₅ | Monoclinic | I2/a | Angle between chromone and phenyl planes: 68.2° |
| 2,6-bis(2,5-dimethoxyphenyl)-3,5-dimethylpiperidin-4-one researchgate.net | C₂₃H₂₉NO₅ | Monoclinic | P2/c | Angle between the two benzene rings: 61.7 (1)° |
| (2E)-3-(3,4-Dimethoxyphenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one nih.gov | C₁₇H₁₆O₄ | Orthorhombic | Pna2₁ | Dihedral angle between the two rings: 19.34 (7)° |
| 1,3-Bis(3,4-dimethoxyphenyl)prop-2-en-1-one researchgate.net | C₁₉H₂₀O₅ | Triclinic | P-1 | Dihedral angle between the benzene rings: 5.92 (6)° |
Emerging and Hyphenated Spectroscopic Techniques in Chemical Research
In recent years, the field of chemical analysis has been transformed by the development of emerging and hyphenated spectroscopic techniques. numberanalytics.com These advanced methods provide enhanced sensitivity, specificity, and the ability to analyze complex samples, offering deeper insights into molecular structure and dynamics. numberanalytics.comazooptics.com
Hyphenated Spectroscopic Techniques
Hyphenated techniques couple a separation method, typically chromatography, with a spectroscopic detection method. nih.gov This combination allows for the individual components of a complex mixture to be separated and then identified, providing comprehensive qualitative and quantitative data. numberanalytics.com
Gas Chromatography-Mass Spectrometry (GC-MS): This robust technique combines the separation power of gas chromatography with the sensitive detection and structural identification capabilities of mass spectrometry. nih.govijpsjournal.com It is highly effective for the analysis of volatile and semi-volatile compounds. The components separated by the GC column are introduced into the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for identification. ijpsjournal.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is indispensable for the analysis of non-volatile and thermally sensitive molecules. ijarnd.com It couples high-performance liquid chromatography (HPLC) with mass spectrometry. The introduction of tandem mass spectrometry (LC-MS-MS) further enhances its capabilities, allowing for detailed structural elucidation through collision-induced dissociation of parent ions. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This technique directly links HPLC separation with NMR spectroscopy, enabling the acquisition of detailed structural information for components of a mixture without the need for prior isolation. ijarnd.com It is particularly valuable for the unambiguous identification of isomers and novel compounds in complex matrices like natural product extracts. ijarnd.com
Liquid Chromatography-Infrared Spectroscopy (LC-IR): By coupling HPLC with Fourier Transform Infrared (FTIR) spectroscopy, LC-IR provides information about the functional groups present in the separated analytes. nih.gov While technically challenging, it offers complementary data to mass spectrometry, aiding in the identification of organic compounds. nih.govijarnd.com
Table 2: Comparison of Common Hyphenated Spectroscopic Techniques
| Technique | Principle | Typical Applications | Advantages |
| GC-MS | Separates volatile components (GC) followed by ionization and mass analysis (MS). ijpsjournal.com | Environmental analysis, forensics, metabolomics. | High resolution, established libraries for identification. numberanalytics.com |
| LC-MS | Separates non-volatile components (LC) followed by mass analysis (MS). ijpsjournal.com | Pharmaceutical analysis, proteomics, natural products. nih.gov | Wide applicability, high sensitivity, structural information (with MS-MS). numberanalytics.comnih.gov |
| LC-NMR | Separates components (LC) followed by structural analysis using NMR. ijarnd.com | Isomer differentiation, structural elucidation of novel compounds. ijarnd.com | Provides unambiguous structural detail. ijpsjournal.com |
| LC-IR | Separates components (LC) followed by functional group identification using IR. nih.gov | Polymer analysis, identification of organic compounds. | Provides information on chemical bonds and functional groups. ijarnd.com |
Emerging Spectroscopic Methods
Beyond established hyphenated techniques, several novel spectroscopic methods are gaining prominence in chemical research:
Nanomechanical Infrared Spectroscopy (NAM-IR): This technique offers the ability to acquire IR spectra on minute sample quantities, down to the picogram level. spectroscopyonline.com It works by measuring the mechanical response of a nano-resonator to IR absorption, holding great promise for applications where sample amounts are extremely limited. spectroscopyonline.com
Atomic Force Microscopy-Infrared Spectroscopy (AFM-IR): Combining the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy, AFM-IR allows for nanoscale chemical imaging. A pulsed, tunable laser excites the sample, causing localized thermal expansion that is detected by the AFM tip, generating an IR spectrum with sub-micrometer resolution. spectroscopyonline.com
Hyperspectral Imaging: This technique integrates spectroscopy and imaging to capture a full spectrum of light for each pixel in an image. spectroscopyonline.com It provides detailed spatial and spectral information about a sample, finding applications in fields from materials science to medical diagnostics. spectroscopyonline.com
Advanced Raman Spectroscopy: Techniques like Surface-Enhanced Raman Spectroscopy (SERS) and Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) have been developed to significantly amplify the Raman signal, enabling the characterization of trace amounts of material and the study of surface chemistry. azooptics.com
The integration of artificial intelligence (AI) and machine learning algorithms is also a significant trend, enabling more sophisticated interpretation of the complex, multidimensional data generated by these advanced techniques. spectroscopyonline.com
Chemical Derivatization and Synthetic Transformations of 3 2,6 Dimethoxyphenyl 1 Propene Scaffolds
Formation of Heterocyclic Derivatives from Propene Precursors
The propene side chain of 3-(2,6-dimethoxyphenyl)-1-propene is a key handle for constructing various heterocyclic systems. Through multi-step synthetic sequences, this precursor can be elaborated into valuable pyrazoline, oxazoline (B21484), quinoline (B57606), and benzofuranone frameworks.
Pyrazolines: These five-membered nitrogen-containing heterocycles can be synthesized from the this compound scaffold through intermediates like α,β-unsaturated ketones (chalcones) or allylic alcohols. rdd.edu.iqorganic-chemistry.org One common method involves the reaction of a chalcone (B49325) with hydrazine. rdd.edu.iq To achieve this, the propene moiety must first be oxidized to an α,β-unsaturated aldehyde, such as (E)-3-(2,6-dimethoxyphenyl)prop-2-enal, which can then react with an appropriate organometallic reagent or undergo further condensation to form a chalcone derivative.
Alternatively, a more direct route involves the use of the corresponding allylic alcohol. Catalytic dehydrogenative coupling of allylic alcohols with hydrazines, for instance using a Ru₃(CO)₁₂ catalyst, can yield 2-pyrazolines directly, producing only hydrogen and water as byproducts. organic-chemistry.org This approach would require the initial selective oxidation of the this compound to its corresponding allylic alcohol.
Oxazolines: The synthesis of oxazolines often proceeds via the cyclodehydration of β-hydroxy amides. organic-chemistry.org To access this intermediate from this compound, a sequence of reactions is necessary. This would typically involve:
Dihydroxylation of the propene double bond to form a diol.
Selective protection of one hydroxyl group, followed by oxidation of the other to a carboxylic acid.
Amide coupling, followed by deprotection and cyclization.
Reagents like diethylaminosulfur trifluoride (DAST) are effective for the final cyclization step under mild conditions. organic-chemistry.org Another pathway involves converting the propene to an azidoalcohol via epoxidation and subsequent ring-opening with an azide (B81097) nucleophile. The resulting azidoalcohol can then undergo a Staudinger/aza-Wittig reaction to form the oxazoline ring. nih.gov
Table 1: Synthetic Pathways to Pyrazoline and Oxazoline Derivatives
| Heterocycle | Key Intermediate from Propene Scaffold | General Reaction Type |
|---|---|---|
| Pyrazoline | α,β-Unsaturated Ketone (Chalcone) | Condensation with Hydrazine rdd.edu.iq |
| Pyrazoline | Allylic Alcohol | Catalytic Dehydrogenative Coupling with Hydrazine organic-chemistry.org |
| Oxazoline | β-Hydroxy Amide | Cyclodehydration organic-chemistry.org |
| Oxazoline | Azidoalcohol | Staudinger/Aza-Wittig Reaction nih.gov |
Quinolines: The construction of a quinoline ring system typically requires the condensation of anilines with β-dicarbonyl compounds or α,β-unsaturated carbonyls (Combes and Skraup synthesis, respectively). iipseries.org To utilize the this compound scaffold, it would need to be transformed into one of these components. For example, ozonolysis of the propene chain could yield 2,6-dimethoxybenzaldehyde, which could then participate in multi-component reactions. More advanced strategies involve transition-metal-catalyzed annulation reactions. mdpi.com A hypothetical route could involve C-H activation of an enaminone derived from the 2,6-dimethoxyphenyl moiety with a suitable coupling partner to build the quinoline core. researchgate.net
Benzofuranones: The synthesis of benzofuranones generally requires a phenol (B47542) precursor for intramolecular cyclization. organic-chemistry.orgoregonstate.edu Since the starting material contains two methoxy (B1213986) groups, a demethylation step is necessary to unmask a phenolic hydroxyl group. For instance, selective monodemethylation would yield 3-(2-hydroxy-6-methoxyphenyl)-1-propene. From this intermediate, several routes are possible:
Palladium-catalyzed C-H activation: The corresponding phenylacetic acid derivative, obtained via oxidation of the propene side chain, can undergo intramolecular C-O bond formation to yield the benzofuranone. organic-chemistry.org
Cascade C-H activation/lactonization: The phenolic intermediate can react with α-aryl-α-diazoacetates in the presence of an acid catalyst like TfOH to assemble the α-aryl benzofuranone framework. organic-chemistry.org
Table 2: Synthetic Pathways to Quinoline and Benzofuranone Derivatives
| Heterocycle | Key Intermediate from Propene Scaffold | General Reaction Type |
|---|---|---|
| Quinoline | 2,6-Dimethoxybenzaldehyde | Multi-component Condensation (e.g., Friedländer Annulation) |
| Benzofuranone | 3-(2-Hydroxy-6-methoxyphenyl)propene | Intramolecular Cyclization / Lactonization organic-chemistry.orgoregonstate.edu |
Functional Group Interconversions on the Propene Moiety
The propene group is a versatile functional handle that can be transformed into a variety of other groups through well-established reactions, fundamentally altering the molecule's structure and reactivity. solubilityofthings.comscribd.com These functional group interconversions (FGIs) are pivotal for creating a library of derivatives from the this compound core. ub.eduvanderbilt.edu
Key transformations of the propene moiety include:
Oxidation: Mild oxidation can yield an epoxide, while stronger conditions can lead to cleavage of the double bond to form 2,6-dimethoxybenzaldehyde. Dihydroxylation using reagents like osmium tetroxide produces the corresponding 1,2-diol. Allylic oxidation can generate the α,β-unsaturated aldehyde, (E)-3-(2,6-dimethoxyphenyl)prop-2-enal.
Reduction: Catalytic hydrogenation of the double bond saturates the side chain, yielding 1-(2,6-dimethoxyphenyl)propane.
Addition Reactions: Hydrohalogenation (e.g., with HBr) or hydration (e.g., via oxymercuration-demercuration) can add functional groups across the double bond, following Markovnikov or anti-Markovnikov regioselectivity depending on the chosen method.
Rearrangement: Isomerization of the double bond can occur under acidic or basic conditions, potentially moving it into conjugation with the aromatic ring.
Table 3: Functional Group Interconversions of the Propene Moiety
| Reaction Type | Reagents (Example) | Product Functional Group |
|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C | Alkane |
| Dihydroxylation | OsO₄, NMO | 1,2-Diol |
| Epoxidation | mCPBA | Epoxide |
| Ozonolysis | 1. O₃; 2. DMS | Aldehyde |
| Allylic Oxidation | SeO₂ | α,β-Unsaturated Aldehyde |
| Hydrobromination | HBr | Bromoalkane |
Structural Modifications and Substituent Effects on the Dimethoxyphenyl Ring
The 2,6-dimethoxyphenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the two methoxy groups. These groups direct incoming electrophiles primarily to the C4 position (para to both methoxy groups) and to a lesser extent, the C3 and C5 positions (ortho to one methoxy group and meta to the other).
Common modifications include:
Nitration: Reaction with nitric acid and sulfuric acid introduces a nitro group, a strong electron-withdrawing group, likely at the C4 position.
Halogenation: Bromination or chlorination using a Lewis acid catalyst would install a halogen atom on the ring.
Friedel-Crafts Acylation/Alkylation: These reactions introduce acyl or alkyl groups, further modifying the steric and electronic profile of the ring.
The introduction of new substituents has predictable effects on the molecule's properties. beilstein-journals.org
Electron-Donating Groups (EDGs): Adding further EDGs (e.g., alkyl, hydroxyl) increases the electron density of the ring, enhancing its nucleophilicity and potentially influencing intermolecular interactions like π-stacking. researchgate.net
These modifications allow for the fine-tuning of the molecule's electronic properties, solubility, and steric profile, which is crucial for various applications in materials science and medicinal chemistry.
Table 4: Effects of Ring Substitution on Molecular Properties
| Substituent Type | Example | Effect on Ring Electron Density | Impact on Reactivity |
|---|---|---|---|
| Electron-Donating | -CH₃, -OH | Increase | Enhances electrophilic substitution |
| Electron-Withdrawing | -NO₂, -CN, -COCH₃ | Decrease | Hinders electrophilic substitution; may alter acidity/basicity of other groups beilstein-journals.org |
Research Applications of 3 2,6 Dimethoxyphenyl 1 Propene and Its Chemical Transformations
Polymer Science and Engineering
The incorporation of functional monomers into polyolefins like polypropylene (B1209903) is a key strategy for developing materials with tailored properties. While direct copolymerization of propylene (B89431) with polar vinyl monomers using traditional Ziegler-Natta catalysts is challenging due to catalyst poisoning, modern catalysis has opened new avenues. researchgate.netacs.org The ether functionalities on 3-(2,6-Dimethoxyphenyl)-1-propene make it a polar monomer whose behavior in polymerization provides insight into these advanced synthetic strategies.
The synthesis of specialized polypropylene materials often involves the copolymerization of propene with other olefins to introduce specific functionalities. acs.org The use of functionalized α-olefins can impart properties such as improved adhesion, printability, and compatibility with other materials. researchgate.net While commercial production largely relies on nonpolar monomers, significant research has focused on incorporating polar groups using advanced catalyst systems like metallocenes, which can exhibit higher tolerance to functional groups compared to conventional Ziegler-Natta systems. acs.orgacs.org
The direct copolymerization of a monomer like this compound with propylene presents specific challenges. The Lewis basic oxygen atoms of the methoxy (B1213986) groups can coordinate to the electrophilic metal center of the catalyst, leading to deactivation. researchgate.net However, strategies such as using less electrophilic catalysts or protecting the functional group have been explored for similar polar monomers. nih.gov Metallocene-catalyzed copolymerization, for instance, has successfully produced graft copolymers of polypropylene by using macromonomers with reactive end-groups, demonstrating a pathway for incorporating large functional side chains. acs.orgacs.org This suggests a potential, albeit challenging, route for creating polypropylene-based materials functionalized with dimethoxyphenyl groups, which could introduce unique thermal or optical properties.
| Catalyst System | Challenges with Polar Monomers | Potential Strategies and Outcomes |
|---|---|---|
| Traditional Ziegler-Natta | Highly susceptible to poisoning by Lewis bases (e.g., ether oxygens), leading to low activity and incorporation. researchgate.net | Generally unsuitable for direct copolymerization without monomer protection. |
| Metallocene / MAO | Can be deactivated, but often show higher tolerance than Ziegler-Natta catalysts. acs.orgresearchgate.net Chain transfer to cocatalyst can be an issue. researchgate.net | Enables synthesis of copolymers with defined microstructures; allows incorporation of functional macromonomers. acs.orgacs.orgmdpi.com |
| Controlled Radical Polymerization (e.g., ATRP, RAFT) | Not typically used for direct propene polymerization. | Can be used to create well-defined functional polymers from other vinyl monomers, which could then be grafted onto a polyolefin backbone. nih.govnih.gov |
The microstructure of a polymer—including tacticity, comonomer distribution, and chain branching—is critical in determining its macroscopic properties such as melting point, crystallinity, and mechanical strength. acs.orgpnas.org In polypropylene, the stereochemistry of the methyl groups (isotactic, syndiotactic, or atactic) is controlled by the catalyst's geometry. pnas.orgcore.ac.uk When a comonomer like this compound is introduced, it can influence this microstructure.
The incorporation of a bulky, functional comonomer can disrupt the regular chain packing, typically leading to a decrease in crystallinity and melting temperature. acs.org For example, in the metallocene-catalyzed copolymerization of propene with polystyrene macromonomers, the melting point of the resulting copolymer decreased as the polystyrene content increased. acs.org Similarly, incorporating this compound would be expected to lower the crystallinity of polypropylene. This can be desirable for applications requiring higher flexibility or transparency. The precise control over the amount and distribution of this comonomer, achievable with single-site catalysts like metallocenes, would allow for fine-tuning of these properties. mdpi.com Furthermore, the polar dimethoxyphenyl groups within a nonpolar polypropylene matrix could lead to novel self-assembly behaviors and modified surface properties.
Lignin (B12514952) Chemistry and Biomass Valorization Studies
Lignin is a complex aromatic biopolymer and a major component of plant biomass. Its valorization into valuable chemicals is a key goal of modern biorefineries. Due to lignin's complex and irregular structure, researchers often use "lignin model compounds" with simpler, well-defined structures that represent the key linkages and subunits found in the natural polymer. Dimethoxyphenyl-propane structures are common motifs in lignin, making this compound a relevant, albeit non-natural, model compound for such studies.
Enzymes like lignin peroxidase (LiP) play a crucial role in the natural degradation of lignin. core.ac.uk Studies on lignin model compounds help elucidate the mechanisms of these enzymes. A close isomer, 1-(3',4'-dimethoxyphenyl)propene (DMPP), has been used as a substrate for LiP to study the catalytic cleavage of the Cα-Cβ bond in the propenyl side chain. This reaction is a critical step in breaking down lignin's polymeric structure. The enzymatic oxidation of DMPP in the presence of H₂O₂ yields veratraldehyde, demonstrating a key degradation pathway.
While direct studies on the 2,6-dimethoxy isomer are less common, its use as a model compound would be highly informative. The steric hindrance from the two methoxy groups flanking the propyl chain in the 2,6-isomer would likely influence the rate and pathway of enzymatic or chemical degradation compared to the 3,4-isomer. Such comparative studies are essential for understanding how different structural motifs within lignin affect its depolymerization, aiding in the design of more efficient industrial biomass conversion processes.
The goal of lignin valorization is to break it down into valuable aromatic platform chemicals, which can be used to produce polymers, plasticizers, and other specialty chemicals. The degradation of lignin model compounds demonstrates the feasibility of these transformations. For instance, the conversion of 1-(3',4'-dimethoxyphenyl)propene to veratraldehyde is a prime example of generating a valuable aromatic aldehyde from a lignin-like structure.
Catalytic pyrolysis of lignin is another promising route to produce aromatic hydrocarbons. nih.gov Using model compounds like this compound in pyrolysis studies can help to understand the fragmentation patterns and reaction pathways that lead to specific aromatic products. The substitution pattern on the aromatic ring significantly influences the product distribution. Therefore, studying the 2,6-isomer provides crucial data for optimizing processes aimed at producing specific target molecules from real lignin feedstocks, potentially leading to bio-based alternatives for petrochemicals.
| Lignin Model Compound | Degradation Method | Key Product(s) | Significance |
|---|---|---|---|
| 1-(3',4'-Dimethoxyphenyl)propene (DMPP) | Enzymatic (Lignin Peroxidase) | Veratraldehyde | Demonstrates Cα-Cβ side-chain cleavage, a key step in lignin depolymerization. |
| Alkali Lignin | Catalytic Fast Pyrolysis (with HZSM-5) | Aromatic Hydrocarbons | Shows potential for producing biofuels and chemical feedstocks from bulk lignin. nih.gov |
| Guaiacyl- and Syringyl-derived Monomers | Electrochemical Carboxylation | Methoxyterephthalates | Pathway to performance-advantaged polymers and plasticizers from lignin monomers. |
Advanced Materials Research and Organic Synthesis Targets
Beyond its role in polymer and lignin studies, this compound serves as a valuable building block in organic synthesis. The molecule contains two key reactive sites: the terminal double bond of the propene group and the electron-rich aromatic ring. This dual reactivity allows for a wide range of chemical modifications, making it a target for synthesizing more complex molecules for materials research.
The propene group can undergo various classic olefin reactions, such as oxidation (to form epoxides or diols), hydroformylation (to produce aldehydes), or polymerization. The aromatic ring, activated by the two methoxy groups, is susceptible to electrophilic aromatic substitution, allowing for the introduction of further functionalities. These transformations can be used to create novel monomers for specialty polymers, precursors for liquid crystals, or functional molecules for use in organic electronics. Its availability from commercial suppliers indicates its utility as a starting material for multi-step synthetic routes.
Design of Organic Molecules for Specific Material Properties
There is no available research in scientific literature that describes the utilization of this compound in the design and synthesis of organic molecules for achieving specific material properties. While the broader class of dimethoxyphenyl derivatives has been explored in materials science for applications such as liquid crystals and conductive polymers, research specifically focused on the this compound structure in this area has not been published.
Green Chemistry Aspects in Research on 3 2,6 Dimethoxyphenyl 1 Propene
Development of Environmentally Benign Synthetic Methods
Traditional synthetic routes to phenylpropenes often involve multi-step processes with stoichiometric reagents and hazardous solvents. Green chemistry seeks to replace these with more efficient and safer alternatives. While specific research on the green synthesis of 3-(2,6-dimethoxyphenyl)-1-propene is not extensively documented, established green methodologies for analogous compounds provide a strong basis for developing environmentally benign routes.
One of the most prominent green approaches to forming the propylene (B89431) side chain is the Wittig reaction, starting from 2,6-dimethoxybenzaldehyde. Greener variations of the Wittig reaction aim to minimize waste and avoid toxic reagents and solvents. Research has demonstrated the feasibility of performing Wittig reactions under solvent-free conditions or in aqueous media, significantly improving the environmental profile of the synthesis. rsc.orgbeilstein-journals.org For instance, the use of a mild base like potassium phosphate (B84403) can replace stronger, more hazardous bases typically used in this reaction. beilstein-journals.org
Another potential green route is the Claisen-Schmidt condensation, which can be employed to create related structures. researchgate.netwikipedia.org This reaction, which condenses an aldehyde with a ketone or another carbonyl compound, can be performed under solvent-free conditions using a solid base like sodium hydroxide, often with simple grinding techniques. nih.govnih.gov While this would produce an unsaturated ketone or aldehyde that would require further reduction to yield this compound, the initial condensation step can be made significantly greener. Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and the ability to perform reactions without a solvent. ijpsjournal.comnih.gov
Table 1: Comparison of Traditional vs. Proposed Green Wittig Reaction for Phenylpropene Synthesis
| Parameter | Traditional Wittig Reaction | Proposed Green Wittig Reaction |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran | Solvent-free or Water |
| Base | n-Butyllithium, Sodium Hydride | Potassium Phosphate (tribasic) |
| Conditions | Anhydrous, inert atmosphere | Ambient conditions, grinding or aqueous slurry |
| By-products | Triphenylphosphine (B44618) oxide, stoichiometric salts | Triphenylphosphine oxide, less hazardous salts |
Design and Application of Sustainable Catalytic Systems
A cornerstone of green chemistry is the use of catalysts to replace stoichiometric reagents, thereby increasing atom economy and reducing waste. wikipedia.org In the context of synthesizing this compound, research into sustainable catalytic systems is paramount.
While traditional olefination reactions like the Wittig reaction are highly effective, they generate stoichiometric amounts of triphenylphosphine oxide as a byproduct, which can be challenging to separate and has poor atom economy. The development of catalytic Wittig reactions is an active area of research, aiming to use a catalytic amount of the phosphorus reagent.
Heterogeneous catalysts offer significant advantages in terms of separation and reusability. For reactions analogous to the synthesis of phenylpropenes, solid acid or base catalysts have been explored. For example, in Claisen-Schmidt condensations, catalysts like iodine-impregnated alumina (B75360) have been used under microwave irradiation to afford high yields of chalcones in short reaction times. nih.gov Such catalytic systems could be adapted for the initial condensation step in a multi-step synthesis of the target compound.
Table 2: Potential Sustainable Catalytic Systems for Phenylpropene Precursor Synthesis
| Reaction Type | Catalyst System | Advantages |
|---|---|---|
| Claisen-Schmidt Condensation | Iodine-Alumina (I2-Al2O3) | Heterogeneous, reusable, mild conditions |
| Aldol (B89426) Reaction | Proline | Organocatalyst, metal-free, biodegradable |
| Olefination | Redox-active esters (e.g., NHPI esters) | Metal-free, mild conditions |
Utilization of Solvent-Free or Green Solvent-Mediated Reactions
Solvents account for a significant portion of the waste generated in chemical processes. Therefore, reducing or eliminating solvent use is a key goal of green chemistry. ijpsjournal.com
Solvent-free reactions, often facilitated by grinding or microwave irradiation, represent an ideal scenario. nih.govnih.gov The Claisen-Schmidt condensation, for example, has been successfully performed in quantitative yields by grinding the reactants with a catalytic amount of solid sodium hydroxide, completely eliminating the need for a solvent. wikipedia.orgnih.gov This approach could be applied to the synthesis of a chalcone (B49325) precursor to this compound.
When a solvent is necessary, the focus shifts to "green solvents" that are less toxic, derived from renewable resources, and have a lower environmental impact. Water is an excellent green solvent for many reactions due to its non-toxicity, non-flammability, and availability. nih.gov
Deep eutectic solvents (DESs) have emerged as a promising class of green solvents. researchgate.net These are mixtures of hydrogen bond donors and acceptors, such as choline (B1196258) chloride and urea (B33335) or glycerol, which form a eutectic with a melting point much lower than the individual components. researchgate.netmdpi.com DESs are often biodegradable, non-toxic, and can be derived from renewable resources. nih.govresearchgate.net They have been successfully employed as both the solvent and catalyst for various organic reactions, including those that could be adapted for the synthesis of phenylpropenes. researchgate.net
Table 3: Examples of Green Solvents and Their Potential Application
| Green Solvent | Properties | Potential Application in Synthesis |
|---|---|---|
| Water | Non-toxic, non-flammable, readily available | Aqueous Wittig reaction, aldol condensations |
| Deep Eutectic Solvents (e.g., Choline Chloride/Urea) | Biodegradable, low toxicity, renewable source | Paal-Knorr reactions, Wittig reaction medium |
| Ethanol | Renewable, low toxicity | Recrystallization, Claisen-Schmidt condensation medium |
| Microwave (Solvent-free) | Rapid heating, high efficiency | Claisen-Schmidt condensation, various olefination reactions |
Q & A
Q. How can researchers confirm the structural identity of 3-(2,6-Dimethoxyphenyl)-1-propene experimentally?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use -NMR to identify proton environments. For example, aromatic protons in the 2,6-dimethoxyphenyl group typically resonate between δ 6.5–7.5 ppm, while methoxy groups appear as singlets near δ 3.8–4.0 ppm. The propene moiety shows characteristic coupling patterns (e.g., doublets for allylic protons) .
- Mass Spectrometry (MS) : High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 192.254 (calculated for CHO) and fragments corresponding to methoxy group loss (e.g., m/z 152) .
- Infrared (IR) Spectroscopy : Look for C=C stretching vibrations (~1640 cm) and aromatic C-O stretches (~1250 cm) .
Q. What synthetic routes are effective for preparing this compound?
Methodological Answer:
- Wittig Reaction : React 2,6-dimethoxybenzaldehyde with a propene-derived ylide (e.g., methyltriphenylphosphonium bromide) in anhydrous THF under inert atmosphere. Monitor reaction completion via TLC (hexane:ethyl acetate, 4:1) .
- Cross-Coupling Catalysis : Use Suzuki-Miyaura coupling with a boronic acid derivative and a propene precursor. Optimize catalyst (e.g., Pd(PPh)) and base (e.g., KCO) to improve yields (>75%) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water contact to prevent uncontrolled reactions .
Advanced Research Questions
Q. How can DFT calculations predict the electronic properties of this compound?
Methodological Answer:
- Basis Set Selection : Use B3LYP/6-311++G(d,p) to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gap). Predict UV-Vis absorption peaks (e.g., λ~270 nm for π→π* transitions) .
- Charge Distribution Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Methoxy groups exhibit electron-donating effects, stabilizing cationic intermediates in reactions .
Q. How do stereochemical variations in intermediates affect the synthesis of this compound?
Methodological Answer:
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., threo/erythro diastereomers) to confirm stereochemistry. For example, dihedral angles >90° indicate trans configurations, influencing reaction pathways .
- Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers and assess enantiomeric excess (ee >98%) .
Q. How can contradictory data in reaction yields (e.g., using Pd vs. Cu catalysts) be resolved?
Methodological Answer:
- Control Experiments : Vary catalyst loading (1–5 mol%) and monitor kinetics via in-situ IR. Pd catalysts may favor coupling at lower temperatures (50°C), while Cu systems require higher temps (80°C) but reduce side products .
- Mechanistic Studies : Use isotopic labeling (e.g., ) to track reaction pathways. Competing mechanisms (e.g., radical vs. ionic) can explain yield discrepancies .
Q. What strategies optimize the regioselectivity of functionalizing this compound?
Methodological Answer:
- Directed Ortho-Metalation : Install a directing group (e.g., -OMe) to guide electrophilic substitution. For example, bromination with NBS in CCl yields para-bromo derivatives (90% selectivity) .
- Microwave-Assisted Synthesis : Reduce reaction times (30 min vs. 6 hours) and improve regioselectivity by controlling microwave power (300 W) and solvent polarity (DMF > THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
